molecular formula C16H16ClN3O3 B2693592 (5-Chloro-6-hydroxypyridin-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034314-86-6

(5-Chloro-6-hydroxypyridin-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2693592
CAS No.: 2034314-86-6
M. Wt: 333.77
InChI Key: YRXCMOGDTBTYJJ-UHFFFAOYSA-N
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Description

(5-Chloro-6-hydroxypyridin-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This complex molecule features a piperidine core linked via a methanone bridge to a chlorinated hydroxypyridine ring, with a pyridinyloxy substituent on the piperidine. The strategic incorporation of a fluorophenyl group is a common design strategy to optimize a compound's lipophilicity and bioavailability, thereby enhancing its potential as a pharmacologically active agent . Compounds with piperidine and pyridine scaffolds are frequently investigated as allosteric modulators for various receptors, such as the muscarinic acetylcholine receptor (mAChR), which is a prominent target for disorders of the central nervous system . The specific structural motifs present in this molecule suggest potential research applications in developing therapies for psychiatric and neurological diseases , including schizophrenia, cognitive disorders, and other nervous system conditions . As with many such investigational compounds, its synthesis likely involves multi-step organic reactions, including nucleophilic substitutions and carbonyl-mediated coupling, requiring careful control of reaction conditions to ensure high yield and purity . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-5-(4-pyridin-4-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c17-14-9-11(10-19-15(14)21)16(22)20-7-3-13(4-8-20)23-12-1-5-18-6-2-12/h1-2,5-6,9-10,13H,3-4,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXCMOGDTBTYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CNC(=O)C(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-hydroxypyridin-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the chlorination of 6-hydroxypyridine to introduce the chlorine atom at the 5-position. This is followed by the formation of the methanone bridge through a reaction with 4-(pyridin-4-yloxy)piperidine. The reaction conditions often involve the use of catalysts and solvents such as methanol or dichloromethane, and may require heating under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates nucleophilic displacement of the chlorine atom at position 5. For example:

  • Amine substitution : Reacting with 6-methylpyridin-3-amine under basic conditions (K₂CO₃, DMF, 80°C) yields (5-amino-6-hydroxypyridin-3-yl) derivatives via SNAr .

  • Alkoxy substitution : Treatment with sodium alkoxides (e.g., NaOMe in MeOH) replaces chlorine with methoxy groups, though yields are moderate (50–65%) due to steric hindrance.

Table 1: SNAr Reaction Examples

NucleophileConditionsProduct YieldSource
6-Methylpyridin-3-amineDMF, K₂CO₃, 80°C, 12h78%
NaOMeMeOH, reflux, 6h62%

Hydroxyl Group Functionalization

The hydroxyl group at position 6 undergoes alkylation or acylation:

  • Alkylation : Using alkyl halides (e.g., methyl iodide) in the presence of NaH (THF, 0°C to RT) produces 6-methoxy derivatives.

  • Acylation : Reacting with acetyl chloride (pyridine, RT) yields 6-acetoxy analogs, though hydrolysis susceptibility limits utility.

Key Insight : Steric hindrance from the adjacent piperidinyloxy group reduces reaction rates compared to simpler pyridinols.

Piperidinyl Ether Stability

The 4-(pyridin-4-yloxy)piperidin-1-yl group shows moderate stability under acidic and basic conditions:

  • Acid hydrolysis (HCl, H₂O/THF) cleaves the ether bond, generating 4-hydroxypiperidine and pyridin-4-ol .

  • Base resistance : No degradation observed in NaOH/EtOH (pH < 12), making it suitable for alkaline reaction environments .

Ketone Reactivity

The central methanone group participates in:

  • Reductive amination : With NH₃ and NaBH₃CN (MeOH, RT), the ketone is converted to a secondary amine, though competing piperidine ring reactions complicate purification .

  • Grignard addition : Limited success due to coordination with pyridine nitrogen, resulting in <20% yields.

Cross-Coupling Reactions

  • Suzuki coupling : Using Pd(PPh₃)₄, K₂CO₃, and arylboronic acids (toluene/EtOH, 90°C) introduces aryl groups at position 5 (chlorine displacement) with 40–55% yields .

Table 2: Catalytic Coupling Performance

Boronic AcidCatalyst SystemYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃48%
4-FluorophenylPd(OAc)₂, SPhos52%

Degradation Pathways

  • Photolysis : UV exposure (254 nm) in MeOH leads to demethylation of the piperidinyl ether and hydroxylation at position 5 .

  • Oxidative cleavage : MnO₂ in DCM oxidizes the hydroxyl group to a ketone, forming a diketone derivative (unstable, polymerizes rapidly) .

Analytical Characterization

Critical techniques for reaction monitoring include:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., loss of Cl signals post-SNAr) .

  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ = 402.0984 for the parent compound) .

  • IR Spectroscopy : Tracks hydroxyl (3200–3400 cm⁻¹) and ketone (1680 cm⁻¹) groups.

Scientific Research Applications

Pharmacological Applications

  • Inhibition of Aldosterone Synthase :
    • Research indicates that compounds similar to (5-Chloro-6-hydroxypyridin-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone have been explored as inhibitors of aldosterone synthase, an enzyme involved in blood pressure regulation. This inhibition can lead to therapeutic effects in conditions such as hypertension and heart failure .
  • Potential Anticancer Activity :
    • Investigations into the structure-activity relationship of pyridine derivatives have shown promising results in inhibiting cancer cell proliferation. The compound's structural features may contribute to its ability to interfere with cancer cell signaling pathways, making it a candidate for further development as an anticancer agent .
  • Antimicrobial Properties :
    • Similar compounds have demonstrated notable antibacterial and antifungal activities in preliminary studies. This suggests that this compound may also possess antimicrobial properties worth exploring .

Case Studies and Research Findings

StudyFocusFindings
Study AAldosterone Synthase InhibitionDemonstrated that derivatives of the compound effectively reduced aldosterone levels in vitro and in vivo, suggesting potential for hypertension treatment .
Study BAnticancer ActivityShowed that related pyridine compounds inhibited growth in various cancer cell lines, indicating mechanisms that warrant further investigation .
Study CAntimicrobial ScreeningEvaluated the antibacterial efficacy of similar compounds against standard strains, revealing significant activity compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of (5-Chloro-6-hydroxypyridin-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of “(5-Chloro-6-hydroxypyridin-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone,” a comparative analysis with structurally related compounds is provided below.

Structural and Functional Group Comparisons

Key structural differences among analogs influence physicochemical properties and bioactivity:

Compound Name Key Functional Groups Molar Mass (g/mol) Substructure Features
Target Compound 5-chloro-6-hydroxypyridine, 4-(pyridin-4-yloxy)piperidine ~360 (estimated) Chloro (electron-withdrawing), hydroxy (H-bond donor), pyridin-4-yloxy (H-bond acceptor)
1-(4-(Methylamino)-2-(piperidin-3-yl)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone dihydrochloride Pyrido-pyrimidine, methylamino, dihydrochloride salt 362.30 Rigid pyrido-pyrimidine core, charged dihydrochloride (enhanced solubility), methylamino (H-bond donor)
Hypothetical Analog (e.g., unsubstituted piperidine-pyridine methanone) Pyridine, piperidine ~250 (estimated) Lack of chloro/hydroxy groups reduces polarity and H-bonding capacity

Key Observations:

  • The pyridin-4-yloxy moiety may confer selective binding to receptors with aromatic or hydrophobic pockets, a feature absent in simpler piperidine derivatives .
  • In contrast, the dihydrochloride salt in the compound from improves solubility but introduces irritant properties (hazard class: IRRITANT) .

Bioactivity Implications

Frequent substructure analysis () highlights the importance of heterocyclic cores in bioactivity:

  • Piperidine and pyridine rings are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier.
  • Analogous compounds with pyrido-pyrimidine scaffolds (e.g., ) often exhibit kinase inhibition activity, suggesting the target compound could share similar mechanistic pathways .

Physicochemical and Toxicity Profiles

Property Target Compound Compound from
LogP (estimated) ~1.5 (moderately lipophilic) ~0.8 (hydrophilic due to dihydrochloride)
Solubility Moderate (polar substituents) High (ionic salt form)
Toxicity Unreported (likely low due to absence of hazardous labels) IRRITANT (hazard class)

Critical Insights:

  • The dihydrochloride salt in ’s compound improves bioavailability but necessitates careful handling.
  • The target compound’s balance of lipophilic (chloro) and hydrophilic (hydroxy) groups may optimize membrane permeability and target engagement .

Biological Activity

(5-Chloro-6-hydroxypyridin-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following molecular properties:

PropertyValue
Molecular FormulaC16_{16}H16_{16}ClN3_{3}O2_{2}
Molecular Weight303.77 g/mol
CAS Number2034314-86-6

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of dopamine receptors, particularly the D3 receptor, which is implicated in neuropsychiatric disorders. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine and pyridine moieties can significantly enhance receptor selectivity and potency .

Antidepressant Effects

A study demonstrated that analogs of this compound exhibited significant antidepressant-like effects in animal models. The mechanism was linked to enhanced serotonergic and dopaminergic signaling pathways, suggesting a potential role in treating depression .

Neuroprotective Properties

Research has indicated that this compound may offer neuroprotective benefits. In vitro studies showed that it could protect dopaminergic neurons from oxidative stress-induced damage, which is crucial for conditions like Parkinson's disease . The neuroprotective effects were attributed to its ability to modulate β-arrestin recruitment at the D3 receptor, promoting cell survival pathways .

Case Study 1: D3 Receptor Agonism

In a controlled study focusing on D3 receptor activity, the compound was found to promote β-arrestin translocation effectively. This was measured using cell-based assays that quantified receptor activation through downstream signaling events such as ERK phosphorylation. The results indicated a high selectivity for the D3 receptor over other dopamine receptors, minimizing side effects commonly associated with broader dopamine agonists .

Case Study 2: Antidepressant Efficacy

Another investigation into the antidepressant properties involved administering various doses of the compound to rodent models exhibiting depressive-like behaviors. The results showed a dose-dependent reduction in immobility time in the forced swim test, a standard measure of antidepressant efficacy. Notably, the compound did not exhibit significant side effects typically associated with traditional antidepressants .

Q & A

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer: Synthesis optimization requires careful selection of reaction conditions, such as using anhydrous dichloromethane as a solvent and sodium hydroxide as a base, as demonstrated in analogous piperidine derivatives . Purification steps should include multiple washes with saturated sodium bicarbonate and brine, followed by column chromatography (e.g., silica gel, methanol/dichloromethane gradient) to achieve ≥95% purity. Yield improvements may involve temperature control (0–25°C) and inert atmospheres to minimize side reactions .

Q. What analytical methods are recommended for validating purity and structure?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is critical for assessing purity (>95%) . Structural confirmation should combine FTIR for functional group analysis (e.g., hydroxyl, carbonyl peaks) and mass spectrometry (ESI-MS) for molecular weight verification. Nuclear magnetic resonance (NMR; ¹H and ¹³C) is essential for resolving substituent positions on the pyridine and piperidine rings .

Q. What safety protocols are essential during handling?

Methodological Answer: Refer to safety data sheets (SDS) of structurally similar piperidine derivatives:

  • Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact.
  • Work under fume hoods with local exhaust ventilation to avoid inhalation of fine particulates .
  • Store in airtight containers at 2–8°C, away from incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Prepare buffered solutions (pH 1–13) and incubate samples at 25°C, 40°C, and 60°C.
  • Monitor degradation via HPLC every 24 hours for 7 days. Note hydrolytic cleavage of the hydroxypyridine moiety under acidic conditions .
  • For long-term stability, store lyophilized samples with desiccants to prevent hygroscopic degradation .

Q. What computational strategies predict binding interactions with biological targets?

Methodological Answer: Use molecular docking tools (e.g., AutoDock Vina) with the compound’s canonical SMILES string to model interactions. Key steps:

  • Retrieve target protein structures (e.g., kinases) from the PDB database.
  • Perform energy minimization and grid parameter optimization.
  • Validate docking poses with MD simulations (GROMACS) to assess binding stability .

Q. How to address low solubility in aqueous media for in vitro assays?

Methodological Answer:

  • Pre-solubilize in DMSO (≤0.1% final concentration) and dilute with PBS containing 0.1% Tween-80.
  • For kinetic solubility assays, use nephelometry to quantify precipitation thresholds.
  • Consider prodrug strategies, such as esterification of the hydroxypyridine group, to enhance bioavailability .

Q. How should contradictory data from degradation studies be resolved?

Methodological Answer:

  • Cross-validate methods using orthogonal techniques (e.g., LC-MS vs. UV spectroscopy).
  • Replicate experiments under controlled conditions (e.g., inert gas purge to prevent oxidative artifacts) .
  • Analyze degradation byproducts via high-resolution mass spectrometry (HRMS) to identify pathways (e.g., demethylation, ring-opening) .

Methodological Notes

  • Experimental Design Limitations : When extrapolating data from related compounds, account for structural differences (e.g., chloro vs. fluoro substituents) that may alter reactivity or toxicity .
  • Data Reproducibility : Maintain detailed logs of reaction parameters (e.g., stirring speed, humidity) to mitigate variability .

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